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Compound of Interest

Compound Name: 2-Bromo-4-methyithiazole

Cat. No.: B1268296

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
bromo-4-methylthiazole, a key intermediate in pharmaceutical and chemical synthesis. The
document is intended for researchers, scientists, and professionals in drug development,
offering a detailed look at its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from *H NMR, 3C NMR, IR, and MS
analyses of 2-bromo-4-methylthiazole.

Table 1: '"H NMR Spectroscopic Data
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Wavenumber (cm—?) Intensity Assignment

~3100 Weak C-H stretch (aromatic)
~2925 Weak C-H stretch (methyl)
~1550 Medium C=N stretch (thiazole ring)
~1450 Medium C=C stretch (thiazole ring)
~1380 Medium C-H bend (methyl)

~1050 Strong C-S stretch

~650 Strong C-Br stretch

Note: The FT-IR data is predicted based on typical vibrational modes for similar thiazole
structures and functional groups. Experimental values may vary.

IameA._Mass_SpgﬂmmﬂLy Data

Relative Intensity (%) Assignment

[M+2]*e (Molecular ion with

179 High
81Br)

[M]*e (Molecular ion with 7°Br)

177 High
[1]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
presented.

NMR Spectroscopy (*H and **C)

A solution of 2-bromo-4-methylthiazole (typically 5-25 mg) is prepared in a deuterated solvent
(e.g., CDCIs, DMSO-ds) and transferred to a 5 mm NMR tube. The spectrum is recorded on a
spectrometer operating at a frequency of 400 MHz or higher for tH NMR and 100 MHz or
higher for 133C NMR. Chemical shifts are reported in parts per million (ppm) relative to an
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internal standard, typically tetramethylsilane (TMS) at 0.00 ppm. For 3C NMR, broadband
proton decoupling is typically used to simplify the spectrum to single lines for each carbon
atom.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum is typically recorded using a neat liquid film of 2-bromo-4-methylthiazole
between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, a
solution of the compound in a suitable solvent (e.g., chloroform, carbon tetrachloride) can be
used. The spectrum is recorded over the range of 4000-400 cm~1. The data is presented as a
plot of transmittance (%) versus wavenumber (cm~1).

Mass Spectrometry (MS)

Mass spectra are typically obtained using a gas chromatograph coupled to a mass
spectrometer (GC-MS) with an electron ionization (EIl) source. A dilute solution of 2-bromo-4-
methylthiazole in a volatile organic solvent (e.g., dichloromethane, methanol) is injected into
the GC. The compound is separated from the solvent and then introduced into the mass
spectrometer. The molecules are ionized by a high-energy electron beam, causing
fragmentation. The resulting ions are separated by their mass-to-charge ratio (m/z) and
detected.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a
synthesized chemical compound like 2-bromo-4-methylthiazole.
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Synthesis & Purification

Synthesis of 2-Bromo-4-methylthiazole
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Caption: Workflow for the synthesis and spectroscopic analysis of 2-bromo-4-methylthiazole.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 2-Bromo-4-methylthiazole: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1268296#2-bromo-4-methylthiazole-spectroscopic-
data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 5/5 Tech Support


https://www.benchchem.com/product/b1268296#2-bromo-4-methylthiazole-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/product/b1268296#2-bromo-4-methylthiazole-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/product/b1268296#2-bromo-4-methylthiazole-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/product/b1268296#2-bromo-4-methylthiazole-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1268296?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1268296?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

